
(S)-(+)-2-Chloro-1-phenylethanol
Overview
Description
(S)-(+)-2-Chloro-1-phenylethanol is a chiral organic compound with the molecular formula C8H9ClO. It is characterized by the presence of a chlorine atom and a hydroxyl group attached to a phenyl ring, making it an important intermediate in organic synthesis. The compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its unique stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(+)-2-Chloro-1-phenylethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-chloroacetophenone using chiral catalysts or reagents. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a suitable catalyst to yield the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to ensure the selective formation of the (S)-enantiomer. The reaction conditions typically include controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2-Chloro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-chloroacetophenone.
Reduction: The compound can be further reduced to form 2-chlorophenylethane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions include 2-chloroacetophenone (oxidation), 2-chlorophenylethane (reduction), and various substituted phenylethanol derivatives (substitution).
Scientific Research Applications
(S)-(+)-2-Chloro-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is utilized in the development of drugs, particularly those requiring specific enantiomeric forms for efficacy.
Industry: The compound is employed in the production of fine chemicals and as a precursor in the manufacture of various agrochemicals and fragrances.
Mechanism of Action
The mechanism by which (S)-(+)-2-Chloro-1-phenylethanol exerts its effects depends on its application. In pharmaceutical synthesis, its chiral nature allows it to interact selectively with biological targets, enhancing the efficacy and reducing the side effects of the resulting drugs. The molecular targets and pathways involved vary based on the specific derivative or end product being synthesized.
Comparison with Similar Compounds
Similar Compounds
®-(-)-2-Chloro-1-phenylethanol: The enantiomer of (S)-(+)-2-Chloro-1-phenylethanol, which has different stereochemistry and potentially different biological activity.
2-Chloro-1-phenylethanone: A related compound lacking the hydroxyl group, used in different synthetic applications.
2-Chlorophenylethane: A fully reduced form of the compound, used in various chemical syntheses.
Uniqueness
This compound is unique due to its chiral nature, which allows for selective interactions in asymmetric synthesis. This property makes it particularly valuable in the production of enantiomerically pure pharmaceuticals and other fine chemicals.
Properties
IUPAC Name |
(1S)-2-chloro-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCQSILTDPAWDP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70111-05-6 | |
| Record name | 2-Chloro-1-phenylethanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070111056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-2-Chloro-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1-PHENYLETHANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COR4DV3VVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (S)-2-Chloro-1-phenylethanol be produced using biological methods?
A1: Yes, research has shown that (S)-2-Chloro-1-phenylethanol can be synthesized asymmetrically using bakery yeast. This method, employing a derivative of 2-chloro-1-acetophenone as a starting material, has demonstrated high yields (over 74%) and excellent enantioselectivity (e.e over 97%) []. This biocatalytic approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.
Q2: How do structural modifications to (S)-2-Chloro-1-phenylethanol impact its interaction with enzymes?
A3: Research using Pseudomonas cepacia lipase (PCL) for kinetic resolution of 1-phenylethanol derivatives, including (S)-2-Chloro-1-phenylethanol, provides insights into structure-activity relationships. The presence of a chlorine substituent can lead to stereoselective inversion compared to the unsubstituted molecule. Docking studies suggest that a critical hydrogen bond between His286 and the substrate's oxygen atom plays a crucial role in enzyme preference and binding affinity []. This emphasizes the importance of understanding specific interactions within the enzyme active site when designing or selecting substrates for biocatalytic applications.
Q3: Are there any computational approaches used to study (S)-2-Chloro-1-phenylethanol?
A4: Yes, computational tools such as docking simulations have been employed to investigate the interactions of (S)-2-Chloro-1-phenylethanol and its derivatives with enzymes like Pseudomonas cepacia lipase. By analyzing factors like hydrogen bonding, substrate conformation, and binding energy, these simulations provide valuable insights into the molecular basis of enzyme-substrate interactions []. These computational approaches can guide the rational design of novel biocatalysts or the optimization of existing ones for improved activity and selectivity.
Q4: Can halohydrins like (S)-2-Chloro-1-phenylethanol be oxidized via hydrogen-transfer reactions?
A5: While halohydrins are typically considered poor substrates for hydrogen-transfer (HT) oxidations, recent research has shed light on the underlying reasons and potential solutions. Studies employing (R)-specific alcohol dehydrogenase from Lactobacillus brevis (LBADH) and aluminum-catalyzed Meerwein-Ponndorf-Verley-Oppenauer (MPVO) reactions suggest that the limited reactivity is primarily due to thermodynamic equilibrium rather than kinetic factors []. This knowledge paves the way for developing strategies, such as utilizing alternative hydrogen acceptors or modifying reaction conditions, to enable the HT oxidation of halohydrins.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


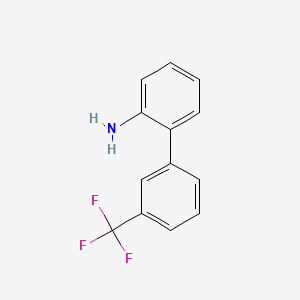
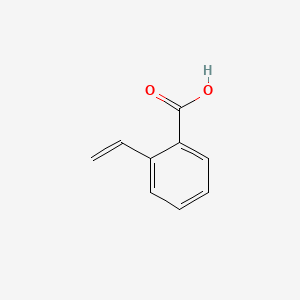
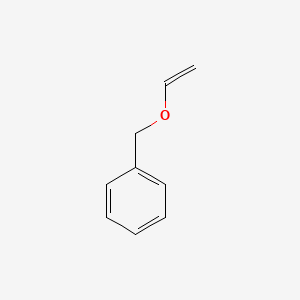
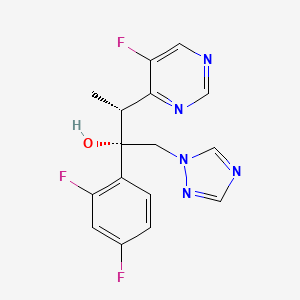

![(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one](/img/structure/B3024435.png)
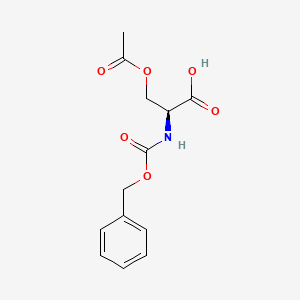
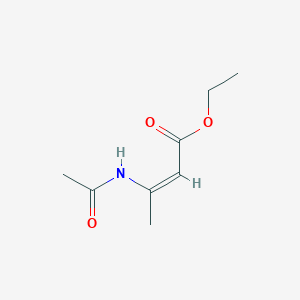
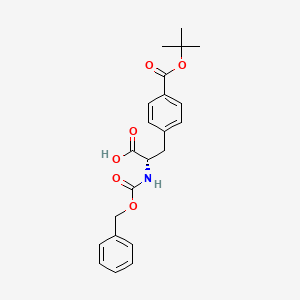

![(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid](/img/structure/B3024444.png)
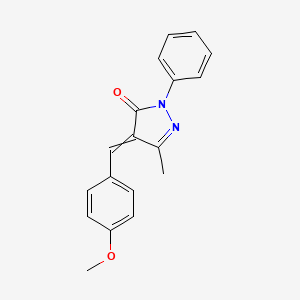
![(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3024447.png)
![2-[(2-Chloroethyl)amino]ethyl benzoate hcl](/img/structure/B3024448.png)
